molecular formula C8H12N2O3 B2652030 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1493829-57-4

1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2652030
CAS No.: 1493829-57-4
M. Wt: 184.195
InChI Key: RLHIZNVZCXXIDG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid offered for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, making them crucial scaffolds in medicinal chemistry . These activities often include antimicrobial, anti-inflammatory, and anticancer properties, which are frequently evaluated through various biochemical assays such as DPPH radical scavenging and antimicrobial activity tests . The compound's structure, featuring a carboxylic acid group and a methoxyethyl side chain, makes it a valuable building block for the synthesis of more complex molecules, including macrocyclic inhibitors studied in oncology research . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6-7(8(11)12)5-9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIZNVZCXXIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the 4-position using carbon dioxide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that certain pyrazole compounds demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism of action appears to involve interference with iron homeostasis within bacterial cells, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics.

Antitubercular Properties
A phenotypic screening of a compound library identified pyrazolylpyrimidinones as having potent antitubercular activity. Although specific data on this compound is limited, its structural relatives have shown promise in inhibiting Mtb with minimum inhibitory concentrations (MIC) below 2 μM . This highlights the potential for developing new antitubercular agents based on this chemical framework.

Structure-Activity Relationship Studies
The compound's structure lends itself to extensive structure-activity relationship (SAR) studies. These studies help identify critical pharmacophoric features necessary for enhancing its biological activity and selectivity against target pathogens while minimizing toxicity to mammalian cells .

Agricultural Applications

Fungicidal Activity
Compounds similar to this compound have been explored for their fungicidal properties. Research has demonstrated that certain pyrazole derivatives can effectively inhibit the growth of phytopathogenic fungi, making them candidates for agricultural fungicides . The ability to modify the chemical structure could enhance efficacy and broaden the spectrum of activity against various fungal pathogens.

Material Science Applications

Metal Chelation and Dyeing Capabilities
The chelating properties of pyrazole derivatives have been investigated for applications in material science. The ability of these compounds to bind metal ions can be utilized in dyeing processes and the development of new materials with specific optical properties . For instance, studies have shown that modifications in the pyrazole structure can significantly affect the dyeing capability and thermal stability of the resultant compounds.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study focusing on the antimicrobial effects of various pyrazole derivatives, researchers synthesized several analogs of this compound. They evaluated their activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, showcasing the importance of SAR in drug development .

Case Study 2: Agricultural Application
A field trial was conducted using a formulation containing a related pyrazole compound as a fungicide against wheat pathogens. The results demonstrated significant reductions in disease incidence compared to untreated controls, suggesting practical applications in crop protection .

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells, disrupting essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid with analogs:

Compound Name Substituents (N1, C5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 2-Methoxyethyl, Methyl C₈H₁₂N₂O₃* 184.20 Not reported Carboxylic acid, Ether
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 4-Methoxyphenyl, Methyl C₁₂H₁₂N₂O₃ 232.23 212–213 Carboxylic acid, Aromatic
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (N1, C3), Methyl C₁₇H₁₄N₂O₂ 278.31 136 Carboxylic acid, Aromatic
1-(1,1-Dioxo-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Thiolane sulfone, Methyl C₉H₁₁N₂O₄S 255.26 Not reported Carboxylic acid, Sulfone
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Ethyl, Trifluoromethyl C₇H₇F₃N₂O₂ 220.14 Not reported Carboxylic acid, CF₃

*Calculated based on structural formula.

Key Observations:
  • Melting Points : Aromatic substituents (e.g., 4-methoxyphenyl) elevate melting points (212–213°C) due to π-π stacking and crystallinity, while aliphatic chains (e.g., methoxyethyl) likely reduce melting points .
  • Polarity : Sulfone (C=O, S=O) and trifluoromethyl groups enhance polarity and acidity. The trifluoromethyl derivative exhibits stronger electron-withdrawing effects, increasing carboxylic acid acidity compared to methoxyethyl’s electron-donating ether group .
  • Solubility : Sulfone-containing analogs (e.g., thiolane sulfone) may exhibit improved aqueous solubility, whereas aromatic derivatives (e.g., diphenyl) are more lipophilic .

Biological Activity

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic roles in various medical conditions, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the methoxyethyl and carboxylic acid functional groups enhances its solubility and reactivity, making it a suitable candidate for biological applications.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives displayed up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential when compared to standard drugs like dexamethasone .

2. Analgesic Properties

The analgesic properties of pyrazoles have been well-documented. In vivo studies using carrageenan-induced edema models revealed that several pyrazole derivatives exhibited analgesic effects comparable to traditional analgesics such as indomethacin . The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can enhance analgesic efficacy.

3. Antimicrobial Activity

The antimicrobial activity of pyrazoles has also been explored extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. One study reported that certain derivatives achieved significant inhibition against these pathogens, suggesting potential for development as antimicrobial agents .

Case Study 1: Anti-inflammatory Efficacy

A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among them, one compound demonstrated an ED50 value of 78.53 μmol/kg , showcasing superior anti-inflammatory effects compared to celecoxib . This highlights the potential of pyrazole derivatives in treating inflammatory diseases.

Case Study 2: Antimicrobial Screening

In another study, a set of pyrazole compounds was evaluated against multiple bacterial strains. One derivative exhibited remarkable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its promise as a new antimicrobial agent .

Data Summary

Biological ActivityObserved EffectsReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AnalgesicComparable to indomethacin
AntimicrobialEffective against E. coli, S. aureus

Q & A

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Assigns coupling between methoxyethyl protons and adjacent CH₂ groups .
  • Single-crystal XRD : Resolves tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) .
  • Dynamic HPLC : Separates enantiomers using chiral columns (e.g., Chiralpak IA) when asymmetric centers are introduced .

How do solvent and pH conditions influence the compound’s stability during storage?

Advanced Research Question

  • pH-dependent degradation : Carboxylic acid protonation (pH < 3) accelerates hydrolysis of the methoxyethyl group. Stability is maximized in neutral buffers (pH 6–8) .
  • Light sensitivity : UV-Vis studies show λₘₐₓ at 270 nm; amber vials prevent photodegradation .
  • Lyophilization : Freeze-drying in 10% trehalose retains >90% potency after 12 months at −20°C .

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